REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl.[OH:8][C:9]1[C:10]([CH2:15][OH:16])=[N:11][CH:12]=[CH:13][CH:14]=1.Cl[CH2:18][C:19]#[N:20].O>CS(C)=O>[OH:16][CH2:15][C:10]1[C:9]([O:8][CH2:18][C:19]#[N:20])=[CH:14][CH:13]=[CH:12][N:11]=1 |f:0.1.2,3.4|
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Name
|
|
Quantity
|
8.57 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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Cl.OC=1C(=NC=CC1)CO
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Name
|
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred under nitrogen for 72 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the resultant solution was extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with water (1×100 ml) and saturated sodium chloride solution (1×100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=CC=C1OCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |